An In-depth Technical Guide to the Chemical Properties of 4,4-Diethoxybut-2-ynal
An In-depth Technical Guide to the Chemical Properties of 4,4-Diethoxybut-2-ynal
Foreword: Navigating the Landscape of a Unique Bifunctional Reagent
To the dedicated researchers, scientists, and professionals in drug development, this guide serves as a comprehensive technical exploration of 4,4-Diethoxybut-2-ynal. This molecule, characterized by the simultaneous presence of an aldehyde and a protected alkyne, represents a versatile yet underexplored building block in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide will not only present the established facts but also leverage well-understood principles of organic chemistry and data from analogous structures to provide a holistic understanding of its chemical properties and potential applications. By examining the synthesis, reactivity, and spectroscopic characteristics of related acetylenic aldehydes and acetals, we can confidently predict the behavior of 4,4-Diethoxybut-2-ynal and unlock its potential in the synthesis of complex molecular architectures, particularly those relevant to medicinal chemistry.
Core Molecular Attributes of 4,4-Diethoxybut-2-ynal
4,4-Diethoxybut-2-ynal is a bifunctional organic molecule that incorporates both an aldehyde and a diethyl acetal. The presence of these two functional groups on a four-carbon chain, separated by a carbon-carbon triple bond, imparts a unique reactivity profile, making it a valuable synthon for a variety of chemical transformations.
Table 1: General Chemical Properties of 4,4-Diethoxybut-2-ynal
| Property | Value | Source |
| CAS Number | 74149-25-0 | |
| Molecular Formula | C₈H₁₂O₃ | |
| Molecular Weight | 156.18 g/mol | |
| SMILES Code | O=CC#CC(OCC)OCC | |
| Physical State | Likely a liquid at room temperature (inferred from analogs) | N/A |
| Boiling Point | Not experimentally determined | N/A |
| Melting Point | Not experimentally determined | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |
Synthesis of 4,4-Diethoxybut-2-ynal: A Strategic Approach
Proposed Synthetic Pathway
A likely synthetic strategy would start from a commercially available propargyl alcohol derivative. The key steps would be:
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Protection of the Terminal Alkyne: This step is crucial to prevent unwanted side reactions during the subsequent oxidation.
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Acetalization of the Hydroxyl Group: Conversion of the alcohol to the diethyl acetal.
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Deprotection of the Alkyne: Removal of the protecting group to reveal the terminal alkyne.
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Formylation of the Terminal Alkyne: Introduction of the aldehyde group at the terminus of the alkyne.
An alternative and potentially more direct route could involve the reaction of the Grignard reagent of propargyl aldehyde diethyl acetal with a suitable formylating agent.
Experimental Considerations
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Choice of Protecting Group: The selection of a suitable protecting group for the alkyne is critical. It must be stable to the conditions of acetalization and readily removable without affecting the acetal. Silyl protecting groups like tert-butyldimethylsilyl (TBDMS) are often employed for this purpose.
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Acetalization Conditions: The formation of the diethyl acetal from the corresponding alcohol is typically achieved by reacting it with an excess of ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid or a Lewis acid.[1][2] The removal of water is essential to drive the equilibrium towards the acetal product.[2]
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Formylation: The introduction of the aldehyde group can be accomplished through various methods, including the use of Vilsmeier-Haack reagents or by quenching a lithium acetylide with dimethylformamide (DMF).
Spectroscopic Characterization: An In-Silico Perspective
In the absence of experimentally obtained spectra, the spectroscopic characteristics of 4,4-Diethoxybut-2-ynal can be predicted based on the known chemical shifts and absorption frequencies of its constituent functional groups.
Table 2: Predicted Spectroscopic Data for 4,4-Diethoxybut-2-ynal
| Spectroscopy | Predicted Key Signals | Rationale |
| ¹H NMR | δ ~9.2 ppm (s, 1H, -CHO) δ ~5.0 ppm (t, 1H, -CH(OEt)₂) δ ~3.6 ppm (q, 4H, -OCH₂CH₃) δ ~1.2 ppm (t, 6H, -OCH₂CH₃) | The aldehydic proton is highly deshielded. The acetal proton is a triplet due to coupling with the methylene protons. The ethoxy groups show a characteristic quartet and triplet pattern. |
| ¹³C NMR | δ ~190 ppm (C=O) δ ~100 ppm (-C≡C-) δ ~95 ppm (-CH(OEt)₂) δ ~60 ppm (-OCH₂CH₃) δ ~15 ppm (-OCH₂CH₃) | The aldehyde carbonyl carbon resonates at a characteristic downfield shift. The alkyne carbons and the acetal carbon appear in their respective typical regions. |
| IR Spectroscopy | ~2200 cm⁻¹ (C≡C stretch) ~1700 cm⁻¹ (C=O stretch) ~2800, 2700 cm⁻¹ (C-H stretch of aldehyde) ~1100 cm⁻¹ (C-O stretch of acetal) | The carbon-carbon triple bond and the carbonyl group will show strong, characteristic absorption bands. The aldehydic C-H stretches are also diagnostic. |
| Mass Spectrometry | M⁺ at m/z 156. Fragmentation patterns would likely involve the loss of ethoxy groups, the aldehyde group, and cleavage of the carbon chain. | The molecular ion peak would correspond to the molecular weight. Fragmentation would be dictated by the stability of the resulting carbocations. |
Reactivity and Synthetic Utility: A Dual-Functional Hub
The synthetic potential of 4,4-Diethoxybut-2-ynal lies in the orthogonal reactivity of its aldehyde and protected alkyne functionalities. The acetal group serves as a stable protecting group for a second aldehyde, which can be unmasked under acidic conditions.
Reactions at the Aldehyde Group
The aldehyde functionality is a primary site for nucleophilic attack. This allows for a wide range of transformations, including:
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Nucleophilic Addition: Grignard reagents, organolithium compounds, and other nucleophiles will readily add to the aldehyde to form secondary alcohols.[3]
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Wittig Reaction: Conversion of the aldehyde to an alkene.
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Reductive Amination: Formation of amines by reaction with an amine in the presence of a reducing agent.
Reactions Involving the Alkyne Moiety
The carbon-carbon triple bond is a versatile functional group that can participate in a variety of reactions, including:
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Cycloaddition Reactions: As an electron-deficient alkyne due to the adjacent aldehyde, it is a good candidate for [3+2] and [4+2] cycloaddition reactions to form various heterocyclic systems. For instance, reaction with azides would yield triazoles, and with dienes, it could undergo Diels-Alder type reactions.
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Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form more complex acetylenic structures.
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Hydration: Conversion of the alkyne to a ketone.
Deprotection and Further Transformation
The diethyl acetal can be readily hydrolyzed under acidic conditions to reveal a second aldehyde group, generating but-2-ynedial. This highly reactive dialdehyde is a precursor to a wide array of heterocyclic compounds through condensation reactions with binucleophiles like hydrazines, hydroxylamine, and diamines.
Applications in Drug Development and Medicinal Chemistry
The structural motifs accessible from 4,4-Diethoxybut-2-ynal are prevalent in many biologically active molecules. Its ability to serve as a precursor to substituted heterocycles makes it a valuable tool for the synthesis of compound libraries for drug discovery.
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Synthesis of Pyrazole and Isoxazole Derivatives: The 1,4-dicarbonyl precursor, but-2-ynedial, can be readily converted to pyrazoles and isoxazoles, which are core structures in many pharmaceuticals with a wide range of activities, including anti-inflammatory, analgesic, and anticancer properties.
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Access to Complex Polyketides: Acetylenic aldehydes are known to participate in cycloaddition reactions that can be used to construct the core ring systems of polyketide natural products, some of which exhibit potent biological activities.[4]
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Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the aldehyde and the masked aldehyde allows for a stepwise functionalization, making 4,4-Diethoxybut-2-ynal an attractive scaffold for the generation of diverse molecular libraries for high-throughput screening.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4,4-Diethoxybut-2-ynal is not publicly available, general precautions for handling aldehydes and acetylenic compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated fume hood.
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Incompatibility: Avoid strong oxidizing agents, strong bases, and strong acids.
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Storage: Store in a cool, dry place away from heat and ignition sources.
Conclusion: A Promising Building Block for Future Discovery
4,4-Diethoxybut-2-ynal, despite the current scarcity of direct experimental data, emerges as a highly promising and versatile building block for organic synthesis. Its unique combination of an aldehyde and a protected alkyne allows for a rich and diverse range of chemical transformations. By understanding the fundamental reactivity of its constituent functional groups, chemists can harness its potential to construct complex molecules, particularly heterocyclic systems of interest in drug discovery and development. This guide provides a solid foundation for researchers to begin exploring the synthetic utility of this intriguing bifunctional reagent, paving the way for new discoveries and innovations in chemical science.
References
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Crimson Publishers. 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. [Link]
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Chemistry Steps. Formation and Reactions of Acetals. [Link]
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Chemistry LibreTexts. Acetal Formation. [Link]
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Saxena, A., Perez, F., & Krische, M. J. (2016). Ruthenium(0)-Catalyzed [4+2] Cycloaddition of Acetylenic Aldehydes with α-Ketols: Convergent Construction of Angucycline Ring Systems. Angewandte Chemie International Edition, 55(4), 1493-1497. [Link]
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ACS Publications. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. [Link]
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ResearchGate. Synthesis of cyclic acetals of acetylenic carbonyl compounds. [Link]



